![molecular formula C19H17NO3 B2812915 N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide CAS No. 428832-39-7](/img/structure/B2812915.png)
N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide
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Overview
Description
N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, commonly known as MAFP, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. MAFP is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.
Mechanism of Action
MAFP inhibits N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide by binding covalently to the active site of the enzyme. This results in the accumulation of endocannabinoids such as anandamide and 2-AG, which then bind to cannabinoid receptors in the brain and other tissues. This leads to the activation of various signaling pathways that mediate the physiological and pathological effects of the endocannabinoid system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MAFP are primarily mediated by the endocannabinoid system. MAFP increases the levels of endocannabinoids such as anandamide and 2-AG, which then bind to cannabinoid receptors in the brain and other tissues. This leads to the activation of various signaling pathways that mediate the physiological and pathological effects of the endocannabinoid system.
Advantages and Limitations for Lab Experiments
MAFP has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which allows for the specific inhibition of this enzyme without affecting other enzymes or receptors. This makes MAFP a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes.
However, MAFP also has some limitations, such as its irreversible binding to N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which can lead to the depletion of endocannabinoids and the accumulation of their metabolites. This can affect the interpretation of experimental results and limit the usefulness of MAFP in certain experimental settings.
Future Directions
There are several future directions for the use of MAFP in scientific research. One direction is the development of more potent and selective N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide inhibitors that can overcome the limitations of MAFP and provide new insights into the endocannabinoid system. Another direction is the investigation of the role of the endocannabinoid system in other physiological and pathological processes, such as inflammation, immune function, and cancer.
Conclusion:
In conclusion, MAFP is a synthetic compound that is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. MAFP is a potent and selective inhibitor of N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which allows for the specific inhibition of this enzyme without affecting other enzymes or receptors. MAFP has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
The synthesis of MAFP involves the reaction of 4-methoxybenzoyl chloride with 2-methyl-5-phenyl-3-furanol in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain MAFP in high purity and yield.
Scientific Research Applications
MAFP is a potent and selective inhibitor of N-(4-methoxyphenyl)-2-methyl-5-phenyl-3-furamide, which is an enzyme responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The endocannabinoid system plays a crucial role in various physiological processes such as pain sensation, appetite regulation, mood, and memory. Dysregulation of the endocannabinoid system has been implicated in several pathological conditions such as chronic pain, anxiety, depression, and neurodegenerative diseases.
MAFP has been extensively used in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes. It has been shown to enhance the analgesic effects of endocannabinoids, reduce anxiety and depression-like behaviors, and improve memory and learning in animal models. MAFP has also been used to investigate the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(12-18(23-13)14-6-4-3-5-7-14)19(21)20-15-8-10-16(22-2)11-9-15/h3-12H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNAOUMPMXYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-methyl-5-phenylfuran-3-carboxamide |
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